The synthesis of vasoactive intestinal peptide can be achieved through several methods. One common approach involves solid-phase peptide synthesis, where the peptide is assembled on a solid support using protected amino acids. The process typically includes:
Recent advancements have incorporated techniques such as enzymatic ligation and microwave-assisted synthesis to enhance efficiency and yield. For instance, vasoactive intestinal peptide analogs have been synthesized using a repetitive excess mixed coupling strategy, which allows for better control over the sequence and structure of the final product .
Vasoactive intestinal peptide has a well-defined structure characterized by an alpha-helical conformation in solution. The sequence of amino acids contributes to its biological activity, with specific residues being critical for receptor binding. The molecular formula is CHNOS, and its molecular weight is approximately 3365 Da. The peptide contains several important structural features:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography .
Vasoactive intestinal peptide participates in various biochemical reactions primarily through its interaction with specific receptors, notably the vasoactive intestinal peptide receptor type 1 and type 2. These interactions trigger intracellular signaling pathways that lead to physiological effects such as:
The peptide can also undergo proteolytic degradation at specific sites, which has implications for its stability and therapeutic applications. Identified cleavage sites include the amide bonds between serine 25-isoleucine 26 and threonine 7-aspartic acid 8 .
The mechanism of action of vasoactive intestinal peptide involves binding to its receptors on target cells, which activates adenylate cyclase. This leads to an increase in cyclic adenosine monophosphate levels within the cell, resulting in:
Research indicates that vasoactive intestinal peptide also plays a role in neuroprotection and modulation of immune responses .
Vasoactive intestinal peptide exhibits several notable physical and chemical properties:
Vasoactive intestinal peptide has several significant applications in scientific research and medicine:
Additionally, analogs of vasoactive intestinal peptide are being developed to improve potency and metabolic stability for potential therapeutic applications .
The human Vasoactive Intestinal Peptide (VIP) gene (VIP, OMIM: 192320) resides on chromosome 6q25.2 and spans approximately 9 kb. It comprises seven exons encoding distinct functional domains within the precursor protein. Exon 1 encodes the 5'-untranslated region (UTR) and signal peptide; exon 2 encodes the N-terminal peptide; exons 3 and 4 encode peptide histidine methionine (PHM-27 in humans); exon 5 encodes a bridging peptide; and exons 6–7 encode the mature 28-amino-acid VIP sequence and C-terminal extension [1] [10]. This modular architecture supports tissue-specific processing, yielding bioactive peptides like VIP and PHM-27 through proteolytic cleavage [1].
VIP exhibits remarkable evolutionary conservation across vertebrates. Mammalian VIP sequences (human, porcine, bovine, canine, rodent) are identical, indicating strong selective pressure [10]. Non-mammalian vertebrates (birds, amphibians, fish) show only 4–5 amino acid substitutions, predominantly at positions 8, 16, 19, 25, and 28, which minimally impact secondary structure [1] [10]. This conservation extends to the VIP gene promoter, preserving regulatory elements for neuronal and endocrine expression [1]. VIP belongs to the secretin/glucagon superfamily, likely originating from gene and exon duplication events ~500 million years ago [1] [9].
Post-translational modifications (PTMs) critically regulate VIP’s stability and function:
Table 1: Evolutionary and Structural Features of VIP
| Feature | Detail | Functional Significance |
|---|---|---|
| Chromosomal Location | 6q25.2 (Human) | Disease associations (e.g., Crohn’s) possible via linkage |
| Exon Count | 7 | Domain-specific encoding for precursor processing |
| Amino Acid Identity | 100% across mammals; 85–90% in non-mammals | Structural stability and receptor interaction conservation |
| Key PTMs | C-terminal amidation, Serine phosphorylation | Enhanced receptor binding, metabolic stability |
VIP exerts its effects via two class B G protein-coupled receptors (GPCRs): VPAC1 and VPAC2 (also termed VIPR1, VIPR2). Both receptors bind VIP and pituitary adenylate cyclase-activating polypeptide (PACAP) with nanomolar affinity but diverge in distribution and signaling nuances [2] [5] [7].
Receptor Structure and Ligand Binding:
Downstream Signaling Pathways:Ligand binding initiates Gαₛ-mediated adenylate cyclase activation, elevating cyclic AMP (cAMP) and activating protein kinase A (PKA). This canonical pathway regulates gene transcription via cAMP response element-binding protein (CREB) [5] [9]. Non-canonical pathways include:
Table 2: VPAC Receptor Subtype Characteristics
| Parameter | VPAC1 | VPAC2 |
|---|---|---|
| Amino Acids | 457 | 438 |
| Key Binding Residues | Asp⁷⁰, Lys⁹⁰ (ECD); His¹⁷⁸ (TMH2) | Pro²⁸⁰ (ECL2); Arg¹⁸⁸ (TMH2) |
| Tissue Distribution | CNS (cortex, hippocampus); GI tract; immune cells | CNS (thalamus, SCN); pancreas; smooth muscle |
| Dominant Signaling | Gαₛ/cAMP/PKA; Gαq/PLC/PKC | Gαₛ/cAMP/PKA; β-arrestin/ERK |
VIP belongs to the secretin superfamily, characterized by structural homology and receptor promiscuity. Key members include secretin, glucagon, glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and PACAP [3] [8].
Structural Homology and Receptor Crosstalk:
Functional Integration in Physiology:
This receptor-ligand promiscuity arises from conserved ECD residues within class B GPCRs. For example, VPAC1’s Lys¹²⁷ (homologous to SCTR’s Arg¹⁰¹) facilitates ligand docking for VIP, PACAP, and low-affinity secretin binding [7].
Epigenetic mechanisms dynamically control VIP gene expression across tissues, integrating environmental cues into neuroendocrine-immune responses.
DNA Methylation and Histone Modifications:
Non-Coding RNA Regulation:
Table 3: Epigenetic Regulators of VIP Expression
| Epigenetic Mechanism | Regulator | Effect on VIP | Biological Outcome |
|---|---|---|---|
| DNA Methylation | DNMT1 | Promoter hypermethylation (cancer) | Transcriptional silencing |
| TET2 | Demethylation (inflammation) | Enhanced anti-inflammatory action | |
| Histone Modification | p300/CBP (HAT) | H3K27ac activation (neurons) | Neuropeptide differentiation |
| HDAC4 | Deacetylation (autoimmunity) | Reduced immunosuppression | |
| miRNA Regulation | miR-212/132 cluster | VIP mRNA degradation (T cells) | Attenuated IL-10 production |
| VIP-induced miR-125b | Downregulation of oncogenes | Chondrosarcoma growth inhibition |
Neuroimmune Integration:In macrophages, VIP transcription is primed by IL-4-induced H3K4me3 marks, enabling rapid response to endotoxins. This primes VPAC1-mediated cAMP/PKA signaling, which suppresses NF-κB-driven TNFα and IL-6 while promoting IL-10 [9]. Similarly, stress-induced corticotropin-releasing factor (CRF) in the hypothalamus demethylates VIP enhancers, linking neuroendocrine stress responses to peripheral immunomodulation [3] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6